

Solubility of 2,7-Dinitro-9,10-phenanthrenedione: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Dinitro-9,10-phenanthrenedione

Cat. No.: B1596109

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Abstract

This technical guide addresses the solubility of **2,7-Dinitro-9,10-phenanthrenedione** in common laboratory solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure and the known properties of analogous compounds. Furthermore, it presents a general experimental protocol for determining the solubility of poorly soluble crystalline compounds, offering a practical approach for researchers. A summary of the available physicochemical properties is also included.

Introduction

2,7-Dinitro-9,10-phenanthrenedione is a nitrated polycyclic quinone. Such compounds are of interest in materials science and toxicology. The introduction of nitro groups to the phenanthrenequinone framework significantly influences its electronic properties and, consequently, its solubility. Understanding the solubility of this compound is crucial for its application in synthesis, biological assays, and material fabrication.

Solubility Profile of 2,7-Dinitro-9,10-phenanthrenedione

Quantitative Solubility Data

A thorough search of scientific databases and literature has yielded no specific quantitative solubility data (e.g., in mg/mL or mol/L) for **2,7-Dinitro-9,10-phenanthrenedione** in common organic or aqueous solvents.

Qualitative Solubility Assessment

Based on the chemical structure of **2,7-Dinitro-9,10-phenanthrenedione**, a qualitative prediction of its solubility can be made:

- **Aqueous Solvents (e.g., Water):** The molecule possesses a large, non-polar polycyclic aromatic hydrocarbon backbone. While the two nitro groups and two ketone functionalities introduce some polarity, the overall molecule is expected to be hydrophobic. Therefore, its solubility in water is predicted to be extremely low.
- **Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):** These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that **2,7-Dinitro-9,10-phenanthrenedione** will exhibit its highest solubility in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in acetonitrile is likely to be lower but still greater than in polar protic or non-polar solvents.
- **Polar Protic Solvents (e.g., Ethanol, Methanol):** The presence of the polar nitro and ketone groups may allow for some interaction with polar protic solvents. However, the large non-polar core will limit solubility. It is expected to be sparingly soluble in alcohols like ethanol and methanol.
- **Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform):** The parent compound, phenanthrene, is soluble in non-polar organic solvents^{[1][2]}. The addition of polar nitro and dione groups to the structure of **2,7-Dinitro-9,10-phenanthrenedione** will decrease its affinity for non-polar solvents. Therefore, it is expected to have low to negligible solubility in solvents like hexane and toluene. Chloroform might be a slightly better solvent due to its ability to interact with the polar functionalities.

Physicochemical Properties

The following table summarizes the available physicochemical properties for **2,7-Dinitro-9,10-phenanthrenedione**.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₆ N ₂ O ₆	[3]
Molecular Weight	298.21 g/mol	[3]
Appearance	Light yellow to yellow solid	[3]
Melting Point	302-304 °C	[3]
Predicted Boiling Point	555.9±43.0 °C	[3]
Predicted Density	1.631±0.06 g/cm ³	[3]
CAS Number	604-94-4	[3]

Proposed Experimental Protocol for Solubility Determination

Given the lack of published data, researchers will need to determine the solubility of **2,7-Dinitro-9,10-phenanthrenedione** experimentally. A general protocol for the isothermal shake-flask method, a common technique for determining the solubility of crystalline solids, is provided below.

Objective: To determine the equilibrium solubility of **2,7-Dinitro-9,10-phenanthrenedione** in various solvents at a constant temperature.

Materials:

- **2,7-Dinitro-9,10-phenanthrenedione** (solid)
- A range of solvents (e.g., water, ethanol, DMSO, acetonitrile, toluene)
- Vials with screw caps

- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 μm PTFE or other chemically resistant membrane)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Methodology:

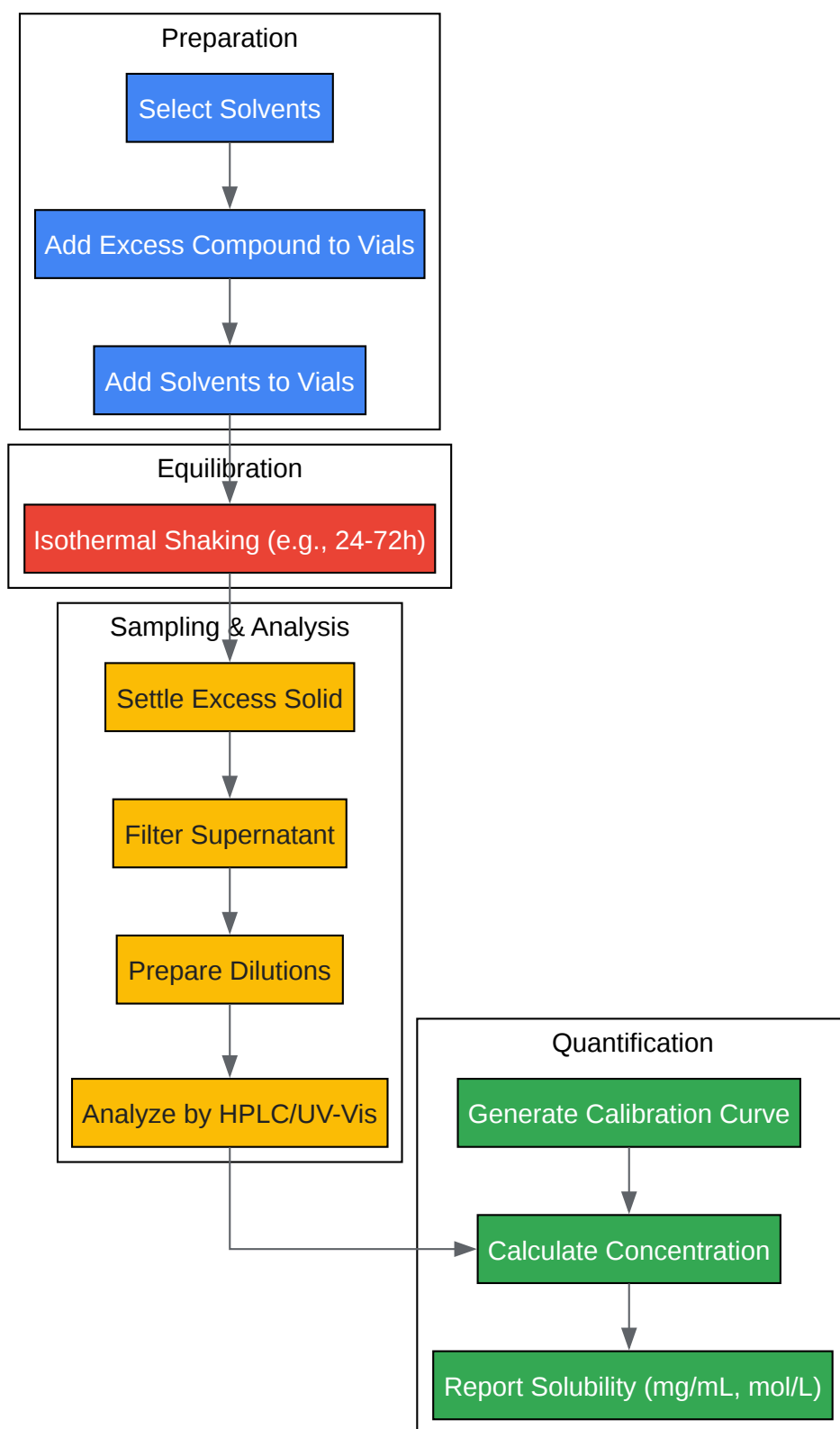
- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2,7-Dinitro-9,10-phenanthrenedione** to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
 - Add a known volume of each test solvent to the respective vials.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath (e.g., set to 25 $^{\circ}\text{C}$).
 - Agitate the vials for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. A preliminary time-course experiment can determine the time to reach equilibrium.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
- Sample Analysis:
 - Prepare a series of standard solutions of **2,7-Dinitro-9,10-phenanthrenedione** of known concentrations in a suitable solvent (ideally the same as the test solvent, or a solvent in which it is freely soluble and which is miscible with the mobile phase for HPLC).
 - Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
 - Dilute the filtered sample solutions with a known factor if necessary to bring the concentration within the linear range of the calibration curve.
 - Analyze the diluted sample solutions using the same analytical method.
- Calculation of Solubility:
 - From the calibration curve, determine the concentration of **2,7-Dinitro-9,10-phenanthrenedione** in the diluted sample solutions.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for the experimental determination and analysis of a compound's solubility.



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